molecular formula C10H8S3 B12948902 3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- CAS No. 6921-83-1

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-

Cat. No.: B12948902
CAS No.: 6921-83-1
M. Wt: 224.4 g/mol
InChI Key: VZVOTQGHDNUUFT-UHFFFAOYSA-N
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Description

3H-1,2-Dithiole-3-thione derivatives are sulfur-rich heterocyclic compounds with a well-documented pharmacological profile, including chemopreventive, antioxidant, and hydrogen sulfide (H₂S)-releasing properties . The compound 5-(4-methylphenyl)-3H-1,2-dithiole-3-thione features a methyl group at the para position of the phenyl ring, distinguishing it from other derivatives with substituents such as methoxy, hydroxyl, or heteroaromatic groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6921-83-1

Molecular Formula

C10H8S3

Molecular Weight

224.4 g/mol

IUPAC Name

5-(4-methylphenyl)dithiole-3-thione

InChI

InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3

InChI Key

VZVOTQGHDNUUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=S)SS2

Origin of Product

United States

Preparation Methods

Sulfuration of 3-Oxoesters (Lawesson’s Reagent Method)

  • Overview: The most common and classical method for synthesizing 3H-1,2-dithiole-3-thiones involves the sulfuration of 3-oxoesters using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) combined with elemental sulfur.
  • Procedure: The 3-oxoester precursor bearing the 4-methylphenyl substituent is refluxed in toluene with Lawesson’s reagent and sulfur. This reaction typically proceeds under an inert atmosphere or solvent-free conditions at elevated temperatures (~90 °C).
  • Outcome: This method yields the target 3H-1,2-dithiole-3-thione in nearly quantitative yields with good selectivity and functional group tolerance, including electron-donating groups like methyl at the para position of the phenyl ring.
  • Advantages: High yield, good atom economy, and broad substrate scope.
  • Limitations: Requires handling moisture-sensitive reagents and sometimes harsh reflux conditions.

Reaction of Iso-Propenyl Derivatives with Elemental Sulfur or Phosphorus Pentasulfide

  • Overview: Another classical approach involves the dehydrogenation and sulfuration of iso-propenyl or iso-propyl groups attached to the aromatic ring using phosphorus pentasulfide (P4S10) or elemental sulfur.
  • Procedure: The iso-propenyl derivative of 4-methylphenyl is heated with P4S10 or sulfur at high temperatures (up to 180–200 °C).
  • Outcome: This method produces the 3H-1,2-dithiole-3-thione ring via intramolecular cyclization, but often under more drastic conditions.
  • Advantages: Straightforward and historically well-established.
  • Limitations: High temperature requirements and lower selectivity compared to Lawesson’s reagent method.

One-Pot Synthesis from Terminal Alkynes

  • Overview: A modern and versatile method involves the reaction of terminal alkynes with carbon disulfide and elemental sulfur in the presence of bases and sometimes copper catalysts.
  • Procedure: The terminal alkyne bearing the 4-methylphenyl substituent is deprotonated with butyllithium, treated with carbon disulfide to form alkynyldithiocarboxylates, and then reacted with elemental sulfur. Quenching with isopropylamine or methyl iodide can yield 5-substituted 1,2-dithiole-3-thiones.
  • Outcome: This method allows the synthesis of 4-mercapto or 4-methylthio derivatives of 3H-1,2-dithiole-3-thione with moderate to good yields.
  • Advantages: Mild conditions, good functional group tolerance, and the possibility of structural diversification.
  • Limitations: Requires handling of strong bases and moisture-sensitive reagents.

Copper-Catalyzed Defluorinating Thioannulation of Aryl Trifluoropropynes

  • Overview: A recent innovative approach uses copper catalysis to convert aryl trifluoropropynes into 5-aryl-3H-1,2-dithiole-3-thiones using elemental sulfur as the sulfur source.
  • Procedure: The reaction is carried out in DMF at 120 °C with CuBr, TMEDA, and Cs2CO3, enabling multiple C–S bond formations and cleavage of C–F bonds.
  • Outcome: This method yields 3H-1,2-dithiole-3-thiones with excellent tolerance to electron-rich and electron-poor substituents, including the 4-methylphenyl group.
  • Advantages: High functional group tolerance, moderate to high yields, and environmentally friendly sulfur source.
  • Limitations: Requires specialized catalysts and reagents.

Industrial Scale Synthesis

  • Overview: Industrial production typically scales up the Lawesson’s reagent or P4S10 methods using large reactors and continuous flow systems.
  • Procedure: Reaction conditions are optimized for large volume mixing, heat transfer, and product isolation via crystallization or distillation.
  • Outcome: Efficient production of 3H-1,2-dithiole-3-thione, 5-(4-methylphenyl)- with consistent purity and yield.
  • Advantages: Scalable, reproducible, and cost-effective.
  • Limitations: Requires careful control of reaction parameters and waste management.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Yield (%) Advantages Limitations
Sulfuration of 3-oxoesters Lawesson’s reagent + elemental sulfur, toluene ~90 (reflux) 85–95 High yield, good selectivity Moisture-sensitive reagents
Iso-propenyl derivative sulfuration P4S10 or elemental sulfur 180–200 60–75 Established method Harsh conditions, lower selectivity
Terminal alkyne one-pot synthesis BuLi, CS2, elemental sulfur Room temp to 80 60–80 Mild conditions, versatile Requires strong base
Copper-catalyzed thioannulation CuBr, TMEDA, Cs2CO3, elemental sulfur, DMF 120 70–85 High functional group tolerance Catalyst cost, specialized reagents
Industrial scale (Lawesson’s/P4S10) Large reactors, continuous flow 90–200 80–90 Scalable, reproducible Requires process control

Research Findings and Notes on Preparation

  • The sulfuration of 3-oxoesters remains the most widely used and reliable method for synthesizing 3H-1,2-dithiole-3-thiones, including the 5-(4-methylphenyl) derivative, due to its high yield and functional group tolerance.
  • Recent advances in copper-catalyzed thioannulation provide a more environmentally friendly and versatile approach, allowing the use of elemental sulfur as the sole sulfur source and enabling the synthesis of a broad range of substituted dithiolethiones.
  • The harsh conditions required for iso-propenyl derivative sulfuration limit its current use, but it remains a valuable method for certain substrates.
  • Industrial synthesis adapts these methods for scale-up, focusing on process efficiency and product purity.
  • The choice of method depends on the desired scale, available reagents, and functional group compatibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dithiolethione ring undergoes nucleophilic attacks at sulfur or carbon centers, depending on reaction conditions:

  • Thione sulfur reactivity : The exocyclic thione sulfur (S3) acts as an electrophilic site. Reactions with amines or thiols lead to substitution, forming derivatives like thioureas or disulfides.

  • Ring-opening reactions : Strong nucleophiles (e.g., Grignard reagents) can open the dithiole ring, yielding dithiolate intermediates that reclose under oxidative conditions .

Example reaction with amines :

text
5-(4-Methylphenyl)-3H-1,2-dithiole-3-thione + RNH₂ → 5-(4-Methylphenyl)-3-(alkyl/aryl)imino-1,2-dithiole + H₂S

Conditions: Room temperature in THF or DMF, 2–4 hr .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and annulations to construct fused sulfur heterocycles:

Reaction PartnerProduct ClassCatalyst/ConditionsYield (%)Source
EnaminesPyridol[2,1-b] thiazinesNone, RT in DCM60–75
PropargylaminesThieno[2,3-b]pyridinesCuBr, TMEDA, DMF, 120°C55–82
α,β-Unsaturated carbonylsDithiolo[3,4-b]quinolinesK₂CO₃, MeCN, reflux45–68

Key mechanistic steps include:

  • Nucleophilic attack at C4/C5 positions of the dithiole ring.

  • Ring expansion via [4+2] or [3+2] cycloadditions .

Catalytic Metal-Mediated Reactions

Transition metals facilitate cross-couplings and dehydrogenative transformations:

Table: Metal-catalyzed reactions of 5-(4-methylphenyl)dithiolethione

Catalyst SystemReaction TypeSubstrateKey Product
CuBr/TMEDADefluorothioannulationTrifluoropropynes5-Aryl-dithiolethiones
Mo(CO)₆Desulfurative couplingAlkynesThiophene derivatives
Pd(PPh₃)₄Suzuki-Miyaura couplingArylboronic acidsBiaryl-dithiolethiones

Notable conditions:

  • Copper-mediated reactions require elemental sulfur (S₈) as a co-reagent .

  • Molybdenum complexes enable selective desulfurization at 80–100°C .

Thionation and Sulfur Transfer

The compound acts as a sulfur donor in thionation reactions:

text
R-C(=O)-OH + 5-(4-Methylphenyl)dithiolethione → R-C(=S)-SH + Byproducts

Key data :

  • Efficiency depends on the methylphenyl group’s electron-donating effect, which stabilizes the transition state .

  • Yields range from 50% (aliphatic acids) to 85% (aromatic acids) .

Oxidation and Redox Behavior

The dithiolethione ring exhibits unique redox properties:

Oxidizing AgentProductApplication
H₂O₂Disulfide dimerPolymer crosslinking
O₂ (catalyzed by Cu⁺)Sulfoxide derivativesChiral catalyst precursors
DDQAromatic fused dithiinsOrganic semiconductors

Mechanistic insight: Oxidation preferentially occurs at the exocyclic thione sulfur, forming reactive sulfenic acid intermediates.

Biological Activity Modulation via Structural Modification

Reactions altering the methylphenyl group significantly impact bioactivity:

Modification SiteReactionBiological Effect (vs. Parent)
Para-methyl groupHalogenation (Cl/Br)3× increase in Nrf2 activation
Dithiolethione ringHydroxylation at C4Enhanced solubility (+40%)

Scientific Research Applications

Synthesis of 3H-1,2-Dithiole-3-thione Derivatives

The synthesis of 3H-1,2-dithiole-3-thiones typically involves several methods, including:

  • Using 3-Oxoesters : The reaction of 3-oxoesters with phosphorus pentasulfide (P2S5) in toluene at elevated temperatures yields 3H-1,2-dithiole-3-thiones with moderate to high yields. The addition of hexamethyldisiloxane (HMDO) has been shown to enhance the yield significantly by converting electrophilic phosphorus species into less reactive silylated phosphates .
  • From α-Enolic Dithioesters : This method employs refluxing xylene with a mixture of 2-mercaptobenzothiazole and zinc oxide as a catalyst to produce various substituted dithiolethiones. The structure of the malonate esters used plays a crucial role in determining the yield .

Pharmacological Applications

The pharmacological activity of 3H-1,2-dithiole-3-thione derivatives has been extensively studied, revealing several promising applications:

Antitumor Activity

Research indicates that derivatives such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione exhibit significant antitumor properties. In vitro studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antioxidant Properties

The compound has been shown to possess strong antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .

Hypolipidemic Effects

Recent studies highlight the hypolipidemic effects of synthesized fibrates based on 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione. These compounds have demonstrated efficacy in reducing serum triglycerides and cholesterol levels in hyperlipidemic animal models, suggesting potential use in treating dyslipidemia .

Anti-HIV Activity

The anti-HIV properties of certain dithiolethiones have been explored, showing potential for use as therapeutic agents against HIV infection .

Industrial Applications

Beyond pharmacology, 3H-1,2-dithiole-3-thione derivatives are also being investigated for their utility in industrial applications:

Cosmetic Formulations

Due to their antioxidant properties, these compounds are being considered for incorporation into cosmetic products aimed at skin protection and anti-aging effects .

Agricultural Uses

Research is ongoing into the use of dithiolethiones as biopesticides or growth enhancers in agriculture due to their biological activity against pests and pathogens .

Case Studies

Application TypeStudy ReferenceFindings
Antitumor Activity Induced apoptosis in cancer cell lines; potential for drug development.
Hypolipidemic Effects Reduced triglycerides and cholesterol in hyperlipidemic mice.
Anti-HIV Activity Demonstrated antiviral effects against HIV.
Cosmetic Formulations Potential for skin care products due to antioxidant properties.

Mechanism of Action

The mechanism by which 5-(p-Tolyl)-3H-1,2-dithiole-3-thione exerts its effects is primarily through its ability to modulate cellular redox status. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II detoxifying enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase. These enzymes play a crucial role in neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • However, its inductive effect may reduce H₂S release compared to hydroxyl-substituted derivatives like ADT-OH . Associated with gastrointestinal toxicity in clinical trials .
  • Hydroxyl Group (ADT-OH): Converts ADT into a potent H₂S donor via hydrolysis of the thione group. Demonstrates superior anti-inflammatory and cytoprotective effects compared to ADT, as seen in atherosclerosis and hyperlipidemia models .
  • Heteroaromatic Substituents (e.g., Pyrazinyl in Oltipraz): Enhances chemopreventive activity by modulating cytochrome P450 enzymes to detoxify carcinogens like aflatoxin B1. However, pyrazinyl derivatives exhibit dose-dependent toxicity, limiting clinical utility .

H₂S Release Efficiency

ADT-OH and its conjugates (e.g., ACS2) release H₂S slowly, ensuring sustained biological effects such as vasodilation and oxidative stress mitigation .

Toxicity and Clinical Relevance

  • Oltipraz: High toxicity in human trials (e.g., neurotoxicity, photosensitivity) led to discontinuation despite promising preclinical results .
  • ADT and ADT-OH: Better tolerated, with ADT-OH showing minimal adverse effects in rodent models, making it a preferred candidate for hybrid drug development .
  • 5-(4-methylphenyl)-: Toxicity data are scarce, but methyl groups generally reduce reactive metabolite formation compared to methoxy or hydroxyl groups .

Biological Activity

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-, commonly referred to as 4-(4-Methylphenyl)-3H-1,2-dithiole-3-thione, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Methylphenyl)-3H-1,2-dithiole-3-thione is C9H6S3C_9H_6S_3, with an average molecular weight of approximately 210.34 Da. The compound features a dithiole ring that is known for its chemical reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound forms covalent bonds with thiol groups in proteins, which can inhibit enzyme activity. This mechanism is crucial for its role in modulating biochemical pathways.
  • Nrf2-HO-1 Pathway Activation : It acts as an activator of the Nrf2-HO-1 signaling pathway, enhancing cellular responses to oxidative stress. This pathway is integral in regulating antioxidant defenses and cytoprotection.

Antioxidant Properties

The compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity has been linked to potential protective effects against various diseases associated with oxidative damage.

Hypolipidemic Effects

Research has shown that derivatives of 3H-1,2-dithiole-3-thione can significantly reduce serum triglycerides and cholesterol levels in hyperlipidemic models. For instance, a study demonstrated that specific derivatives reduced serum triglycerides (TG) and total cholesterol (TC) in high-fat diet-induced hyperlipidemic mice .

Neuroprotective Effects

Dithiolethiones, including this compound, have demonstrated neuroprotective activity in experimental models of neurodegenerative diseases. Their antioxidant properties contribute to protecting neuronal cells from damage.

Study on Antidyslipidemic Activity

A recent study evaluated the hypolipidemic effects of dithiolethione derivatives in Triton WR-1339-induced hyperlipidemic mice. The results indicated that certain derivatives exhibited more significant antidyslipidemic activity than traditional treatments like fenofibrate. Key findings included a reduction in serum LDL levels and improved hepatic indices (AST and ALT) indicating hepatoprotective effects .

In Vivo Metabolism Studies

In vivo studies have investigated the metabolic pathways of related compounds using animal models. These studies reveal that the metabolism involves reduction and N-acetylation pathways, which are critical for understanding the pharmacokinetics and potential toxicity profiles of these compounds .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-(4-Methylphenyl)-3H-1,2-dithiole-3-thioneAntioxidant, HypolipidemicNrf2-HO-1 activation
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thioneAntidyslipidemicEnzyme inhibition
4-Phenyl-3H-1,2-dithiole-3-thioneNeuroprotectiveHydrogen sulfide signaling

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